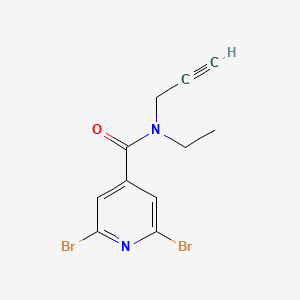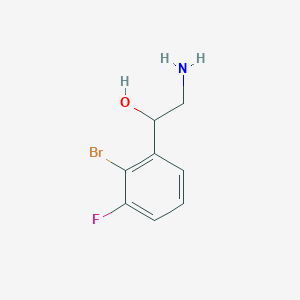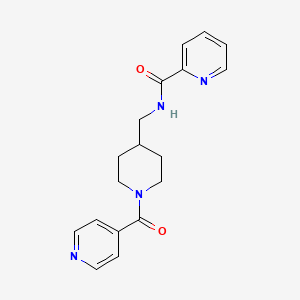
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a picolinamide moiety, and an isonicotinoyl group, making it a unique structure with diverse functionalities.
作用机制
Target of Action
The primary target of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is the BCR-ABL kinase . This kinase is a protein that plays a crucial role in certain forms of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Mode of Action
This compound interacts with its target, the BCR-ABL kinase, by binding to the ATP binding site of the kinase . This binding inhibits the enzymatic activity of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of BCR-ABL kinase disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting these pathways, this compound can halt the uncontrolled cell proliferation characteristic of certain cancers .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced via acylation reactions using isonicotinic acid or its derivatives.
Coupling with Picolinamide: The final step involves coupling the piperidine intermediate with picolinamide under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted picolinamide derivatives.
科学研究应用
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
相似化合物的比较
N-methylpicolinamide: Shares the picolinamide moiety but lacks the piperidine and isonicotinoyl groups.
Piperidine derivatives: Compounds like piperine and piperidine-based drugs have similar structural features but different functional groups.
Uniqueness: N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is unique due to its combination of a piperidine ring, picolinamide moiety, and isonicotinoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHKQQWUQZGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
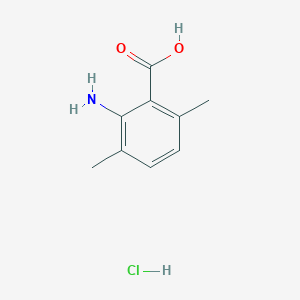
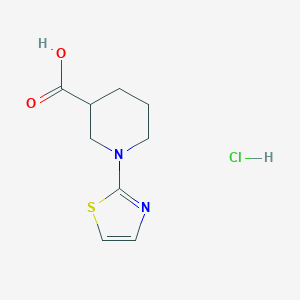
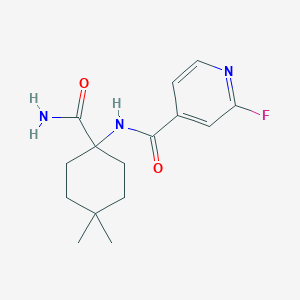
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)
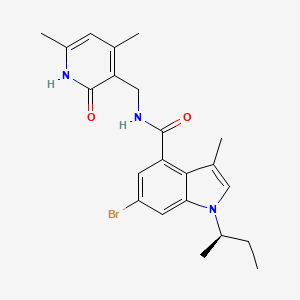
![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)
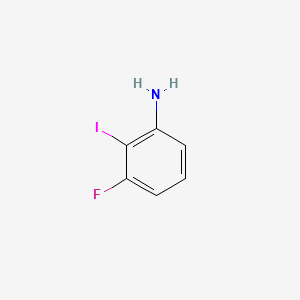
![2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)
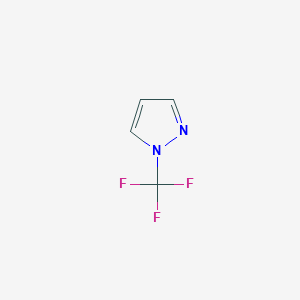
![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)
